molecular formula C18H15Cl2FN2O2 B2967825 2,4-dichloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide CAS No. 954596-76-0

2,4-dichloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide

Cat. No. B2967825
CAS RN: 954596-76-0
M. Wt: 381.23
InChI Key: ARMCBTCAYQRCQQ-UHFFFAOYSA-N
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Description

2,4-dichloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide, also known as CEP-33779, is a small molecule inhibitor of the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling pathway. This pathway is involved in a variety of cellular processes, including cell growth, differentiation, and survival, and is frequently dysregulated in cancer and other diseases.

Scientific Research Applications

Pharmaceutical Research

This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. Its core structure is similar to that found in certain quinolone antibiotics , which suggests it could be pivotal in the development of new antibacterial drugs. The presence of fluorine atoms can enhance the bioavailability and metabolic stability of pharmaceuticals .

Mechanism of Action

The exact mechanism of action would depend on the specific targets of the compound in the body. These could be enzymes, receptors, or other proteins. The compound would interact with these targets, leading to changes in their function. This could affect various biochemical pathways, leading to downstream effects at the molecular and cellular level .

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would influence its bioavailability and efficacy. Factors such as the compound’s solubility, stability, and the presence of transport proteins could affect these processes .

Environmental factors such as pH, temperature, and the presence of other compounds could also influence the compound’s action, efficacy, and stability .

properties

IUPAC Name

2,4-dichloro-N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2FN2O2/c19-12-1-6-15(16(20)8-12)18(25)22-9-11-7-17(24)23(10-11)14-4-2-13(21)3-5-14/h1-6,8,11H,7,9-10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMCBTCAYQRCQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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